3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde
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Description
The compound “3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde” is a complex organic molecule that contains a pyridazine ring (a six-membered ring with two nitrogen atoms), two chlorine atoms, a methoxy group, and an aldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by its specific functional groups. For example, the presence of an aldehyde group could make it reactive with nucleophiles, and the dichloropyridazine ring could potentially undergo further substitution reactions .Scientific Research Applications
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Pharmacologically Active Decorated Six-Membered Diazines
- Field : Medicinal Chemistry .
- Application : The compound is a part of the diazine alkaloid scaffold, which is a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit various activities such as antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
- Method : The chapter focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines . Special attention is given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .
- Results : The results of these synthetic approaches have led to the creation of molecules with improved druglikeness and ADME-Tox properties .
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Regioselective Synthesis of New Pyrimidine Derivatives
- Field : Organic Chemistry .
- Application : The compound is used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
- Method : The reaction occurs via a two-step mechanism involving addition and elimination promoted by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidising agent .
- Results : The reaction resulted in the formation of 2,4-dichloro-6-phenylpyrimidine in 71% yield .
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Effective Amidation of Carboxylic Acids
- Field : Organic Chemistry .
- Application : The compound is used as an efficient and selective coupling agent for the amidation of carboxylic acids .
- Method : The method involves the use of the compound as a coupling agent .
- Results : The results of the method have shown that the compound is effective in the amidation of carboxylic acids .
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Synthesis of Heterocycles
- Field : Organic Chemistry .
- Application : The compound is used in the synthesis of heterocycles . Heterocycles are a class of organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are of interest in the field of medicinal chemistry due to their presence in many natural products and pharmaceuticals .
- Method : The synthesis involves various synthetic approaches, including the use of the compound as a building block .
- Results : The synthetic approaches have led to the creation of a wide range of heterocycles with diverse chemical structures .
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Synthesis of Anticancer Drugs
- Field : Medicinal Chemistry .
- Application : The compound is used in the synthesis of anticancer drugs . Pyrimidine derivatives, which can be synthesized using the compound, have been reported to have anticancer activity .
- Method : The synthesis involves various synthetic approaches, including the use of the compound as a building block .
- Results : The synthetic approaches have led to the creation of a range of anticancer drugs .
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Synthesis of Antimicrobial Drugs
- Field : Medicinal Chemistry .
- Application : The compound is used in the synthesis of antimicrobial drugs . Pyrimidines, which can be synthesized using the compound, have been reported to have antimicrobial activity .
- Method : The synthesis involves various synthetic approaches, including the use of the compound as a building block .
- Results : The synthetic approaches have led to the creation of a range of antimicrobial drugs .
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Synthesis of Bioactive Molecules
- Field : Medicinal Chemistry .
- Application : The compound is used in the synthesis of bioactive molecules . These molecules have a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
- Method : The synthesis involves various synthetic approaches, including the use of the compound as a building block .
- Results : The synthetic approaches have led to the creation of a wide range of bioactive molecules with diverse chemical structures .
-
Regioselective Synthesis of New Pyrimidine Derivatives
- Field : Organic Chemistry .
- Application : The compound is used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
- Method : The reaction occurs via a two-step mechanism involving addition and elimination promoted by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidising agent .
- Results : The reaction resulted in the formation of 2,4-dichloro-6-phenylpyrimidine in 71% yield .
-
Effective Amidation of Carboxylic Acids
- Field : Organic Chemistry .
- Application : The compound is used as an efficient and selective coupling agent for the amidation of carboxylic acids .
- Method : The method involves the use of the compound as a coupling agent .
- Results : The results of the method have shown that the compound is effective in the amidation of carboxylic acids .
properties
IUPAC Name |
3-[(4,5-dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-20-11-3-2-8(7-18)4-9(11)6-17-13(19)12(15)10(14)5-16-17/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKARHZTKHYNRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C(=O)C(=C(C=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde |
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